molecular formula C13H12O2 B15324205 1-(1-Hydroxyallyl)naphthalen-2-ol

1-(1-Hydroxyallyl)naphthalen-2-ol

Cat. No.: B15324205
M. Wt: 200.23 g/mol
InChI Key: BFLJNVAQELSQCQ-UHFFFAOYSA-N
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Description

1-(1-Hydroxyallyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to an allyl group, which is further connected to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyallyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxylative dearomatization of 2-naphthols using oxaziridines as oxidants. This method is known for its high yield and enantioselectivity . Another method involves the use of bromodimethylsulfonium bromide (BDMS) to cleave C–S bonds in naphthalene-2-ol sulfides, followed by reaction with water to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylative dearomatization processes. These processes are optimized for high efficiency and selectivity, often employing complex catalysts and phase-transfer catalysts under basic conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxyallyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Hydroxyallyl)naphthalen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxyallyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(1-hydroxyprop-2-enyl)naphthalen-2-ol

InChI

InChI=1S/C13H12O2/c1-2-11(14)13-10-6-4-3-5-9(10)7-8-12(13)15/h2-8,11,14-15H,1H2

InChI Key

BFLJNVAQELSQCQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC2=CC=CC=C21)O)O

Origin of Product

United States

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